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Compound of Interest

Compound Name: (+)-2,3-O-Isopropylidene-L-threitol

Cat. No.: B147122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral building block, (+)-2,3-O-Isopropylidene-L-threitol. This compound, also known as
(4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a valuable intermediate in the
synthesis of various pharmaceutical and organic molecules. The following sections detail its
characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for (+)-2,3-O-Isopropylidene-L-threitol is C7H140a4, with a molecular
weight of 162.18 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 13C NMR data for (+)-2,3-O-Isopropylidene-L-threitol are summarized below.

Table 1: *H NMR Spectroscopic Data for (+)-2,3-O-Isopropylidene-L-threitol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.94 m 2H H-2, H-3
3.73 m 4H -CH20H
1.42 s 6H -C(CHs)2

Solvent: CDCIz

Table 2: 13C NMR Spectroscopic Data for (+)-2,3-O-Isopropylidene-L-threitol

Chemical Shift (8) ppm Assighment
109.08 C(CH3)2
78.32 C-2,C-3
62.06 -CH20H
26.75 -C(CHs)2

Solvent: CDCl3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for (+)-2,3-O-Isopropylidene-L-threitol are presented in

Table 3.

Table 3: IR Spectroscopic Data for (+)-2,3-O-Isopropylidene-L-threitol
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Wavenumber (cm~?)

Intensity

Assignment

3413 Strong, Broad O-H stretch (hydroxyl)
2987, 2934 Strong C-H stretch (alkane)

1455 Medium C-H bend (alkane)

1372 Medium C-H bend (gem-dimethyl)
1218, 1166, 1057 Strong C-O stretch (acetal, alcohol)

Sample Preparation: Neat (thin film)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. While a specific experimental mass spectrum for (+)-2,3-O-Isopropylidene-L-

threitol is not readily available in the searched literature, the expected fragmentation pattern

under Electron lonization (El) can be predicted based on the fragmentation of similar

isopropylidene acetals. A characteristic fragmentation would be the loss of a methyl group and

the loss of acetone.

Table 4: Predicted Mass Spectrometry Data (El) for (+)-2,3-O-Isopropylidene-L-threitol

m/z Proposed Fragment

162 [M]* (Molecular lon)

147 [M - CHs]*

104 [M - C3HeO]* (Loss of acetone)
101 [M - CH20H - H20]*

73 [CaH0O]*

59 [CsH/O]*

43 [CsH7]* or [CH3CO]*
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Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
300 MHz or 400 MHz for *H NMR and 75 MHz or 100 MHz for 13C NMR, is used.

o Sample Preparation: A sample of (+)-2,3-O-Isopropylidene-L-threitol (typically 5-10 mg) is
dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5
mm NMR tube.

o Data Acquisition:

o H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm,
a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o 183C NMR: The spectrum is typically acquired with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is required
compared to *H NMR due to the low natural abundance of the 13C isotope. Important
parameters include a spectral width of around 200-220 ppm and a relaxation delay of 2-5
seconds.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm for both *H and 13C spectra.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

e Sample Preparation (Neat/Thin Film): As (+)-2,3-O-Isopropylidene-L-threitol is a low-
melting solid, a spectrum can be obtained by the "melt" method. A small amount of the solid
is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently
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heated to its melting point to create a thin liquid film. Alternatively, for an Attenuated Total
Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto
the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good
contact.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is
recorded. The instrument software automatically ratios the sample spectrum against the
background to generate the final transmittance or absorbance spectrum. Typically, spectra
are collected over the range of 4000-400 cm~* with a resolution of 4 cm~1.

o Data Processing: The resulting spectrum is plotted as percent transmittance versus
wavenumber (cm™?).

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source is
typically used for the analysis of small, volatile organic molecules.

o Sample Introduction: The sample can be introduced into the ion source via a direct insertion
probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). For direct insertion, a
small amount of the sample is placed in a capillary tube which is then heated to vaporize the
sample directly into the ion source.

« lonization: In the El source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like (+)-2,3-O-Isopropylidene-L-threitol.
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General workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of (+)-2,3-O-Isopropylidene-L-
threitol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147122#spectroscopic-data-for-2-3-o-isopropylidene-

[-threitol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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